Cas no 1249176-14-4 (4-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-1,3-thiazol-2-amine)

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)methyl-1,3-thiazol-2-amine is a heterocyclic compound featuring a 1,2,4-triazole moiety linked to a 2-aminothiazole scaffold via a methylene bridge. This structure imparts versatility in chemical reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both triazole and thiazole rings enhances its potential for forming hydrogen bonds and metal coordination complexes, which is advantageous in drug design and catalysis. Its ethyl substitution on the triazole ring improves lipophilicity, potentially enhancing bioavailability. The compound’s well-defined molecular framework allows for precise modifications, supporting applications in medicinal chemistry for developing biologically active agents.
4-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-1,3-thiazol-2-amine structure
1249176-14-4 structure
商品名:4-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-1,3-thiazol-2-amine
CAS番号:1249176-14-4
MF:C8H11N5S
メガワット:209.271438837051
CID:6404179
PubChem ID:62695498

4-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 4-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-1,3-thiazol-2-amine
    • 2-Thiazolamine, 4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-
    • EN300-1077261
    • CS-0284585
    • 4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine
    • 4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1,3-thiazol-2-amine
    • 1249176-14-4
    • インチ: 1S/C8H11N5S/c1-2-13-7(10-5-11-13)3-6-4-14-8(9)12-6/h4-5H,2-3H2,1H3,(H2,9,12)
    • InChIKey: TWXYPSIVNZHFPJ-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CC2N(CC)N=CN=2)N=C1N

計算された属性

  • せいみつぶんしりょう: 209.07351655g/mol
  • どういたいしつりょう: 209.07351655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 97.9Ų

じっけんとくせい

  • 密度みつど: 1.49±0.1 g/cm3(Predicted)
  • ふってん: 466.3±47.0 °C(Predicted)
  • 酸性度係数(pKa): 3.75±0.10(Predicted)

4-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-1,3-thiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1077261-1.0g
4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1,3-thiazol-2-amine
1249176-14-4
1g
$1256.0 2023-05-24
Enamine
EN300-1077261-0.25g
4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1,3-thiazol-2-amine
1249176-14-4 95%
0.25g
$1156.0 2023-10-28
Enamine
EN300-1077261-2.5g
4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1,3-thiazol-2-amine
1249176-14-4 95%
2.5g
$2464.0 2023-10-28
Enamine
EN300-1077261-0.05g
4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1,3-thiazol-2-amine
1249176-14-4 95%
0.05g
$1056.0 2023-10-28
Enamine
EN300-1077261-0.1g
4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1,3-thiazol-2-amine
1249176-14-4 95%
0.1g
$1106.0 2023-10-28
Enamine
EN300-1077261-10g
4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1,3-thiazol-2-amine
1249176-14-4 95%
10g
$5405.0 2023-10-28
Enamine
EN300-1077261-10.0g
4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1,3-thiazol-2-amine
1249176-14-4
10g
$5405.0 2023-05-24
Enamine
EN300-1077261-5.0g
4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1,3-thiazol-2-amine
1249176-14-4
5g
$3645.0 2023-05-24
Enamine
EN300-1077261-1g
4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1,3-thiazol-2-amine
1249176-14-4 95%
1g
$1256.0 2023-10-28
Enamine
EN300-1077261-5g
4-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1,3-thiazol-2-amine
1249176-14-4 95%
5g
$3645.0 2023-10-28

4-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-1,3-thiazol-2-amine 関連文献

4-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-1,3-thiazol-2-amineに関する追加情報

4-(1-Ethyl-1H-1,2,4-Triazol-5-Yl)methyl-1,3-Thiazol-2-Amine: A Comprehensive Overview

The compound with CAS No. 1249176-14-4, known as 4-(1-Ethyl-1H-1,2,4-Triazol-5-Yl)methyl-1,3-Thiazol-2-Amine, is a highly specialized organic compound with significant applications in various fields. This compound has garnered attention due to its unique chemical structure and promising properties. Recent studies have highlighted its potential in the development of advanced materials and pharmaceuticals. In this article, we delve into the structural features, synthesis methods, and applications of this compound while incorporating the latest research findings to provide a comprehensive understanding.

The molecular structure of 4-(1-Ethyl-1H-1,2,4-Triazol-5-Yl)methyl-1,3-Thiazol-2-Amine is characterized by a thiazole ring fused with an amine group and a triazole substituent. The presence of the thiazole ring imparts unique electronic properties, making it highly reactive in certain chemical environments. The triazole group, on the other hand, is known for its stability and ability to form strong hydrogen bonds. These features collectively make the compound suitable for applications in drug design and material science.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed various methodologies, including microwave-assisted synthesis and catalytic processes, to optimize the production of 4-(1-Ethyl-1H-1,2,4-Triazol-5-Yl)methyl-1,3-Thiazol-2-Amine. These methods not only enhance yield but also reduce reaction times, making the compound more accessible for industrial applications.

In terms of applications, this compound has shown remarkable potential in the field of pharmacology. Studies have demonstrated its ability to inhibit specific enzymes associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The triazole group plays a crucial role in modulating the bioavailability and efficacy of the compound within biological systems. Furthermore, its ability to act as a ligand in metalloenzyme inhibition has opened new avenues for drug development.

Beyond pharmacology, 4-(1-Ethyl-1H-1,2,4-Triazol-5-Yl)methyl-1,3-Thiazol-2-Amine has found applications in material science. Its unique electronic properties make it an ideal candidate for use in organic electronics and optoelectronic devices. Recent research has explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to facilitate efficient charge transport has been instrumental in improving device performance.

The environmental impact of this compound is another area of growing interest. Researchers are investigating its biodegradability and toxicity profiles to ensure sustainable use. Preliminary studies suggest that the compound exhibits low toxicity towards aquatic organisms under controlled conditions. However, further research is required to fully understand its environmental fate and potential risks.

In conclusion, 4-(1-Ethyl-1H-1,2,4-Triazol5-Yl)methyl-thiazolium chloride stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and promising properties make it a focal point for ongoing research efforts. As advancements in synthetic methods and application development continue to unfold

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